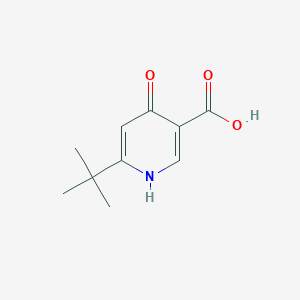

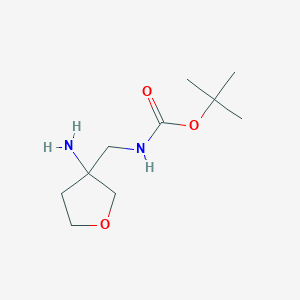

![molecular formula C13H23NO3 B1404078 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole CAS No. 650578-12-4](/img/structure/B1404078.png)

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole

Übersicht

Beschreibung

“5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole” is a chemical compound with the CAS Number: 1365570-27-9 . Its molecular formula is C13H23NO3 , and it has a molecular weight of 241.33 g/mol . It appears as a colorless oil .

Physical and Chemical Properties The IUPAC name for this compound is tert-butyl 5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate . The InChI code is 1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 . The compound is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Palladium Iodide-Catalyzed Carbonylation

A novel approach to functionalized pyrroles, including those similar to 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole, involves Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation. This method allows for the synthesis of Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters, which can be converted into deprotected pyrrole-3-carboxylic esters through basic treatment (Gabriele et al., 2012).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of pyrrole derivatives, such as 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole, has been studied for synthesizing high-purity compounds. This process involves the acetylation of the primary alcohol and the hydrolysis and alcoholysis of the corresponding acetates, catalyzed by different lipases (Schieweck & Altenbach, 1998).

Maillard Reaction Studies

Studies on the Maillard reaction involving bovine serum albumin and glucose have identified products like protein-bound 2-formyl-5-(hydroxymethyl)pyrrole-1-norleucine, which have similarities to 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole. These studies provide insights into the interactions between proteins and glucose derivatives (Sengl et al., 1989).

One-Pot Conversion from Carbohydrates

A practical method has been developed for converting carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, which are similar in structure to 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole. This process involves a reaction with primary amines and oxalic acid, leading to the formation of pyrrole-fused poly-heterocyclic compounds, potentially useful as intermediates for drugs, food flavors, and functional materials (Adhikary et al., 2015).

Synthesis of Pyrrolidines and Pyrrolin-2-ones

Various methods have been developed for the synthesis of pyrrolidines and pyrrolin-2-ones, which are structurally related to 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole. These methods include the stereoselective synthesis of polyhydroxylated pyrrolidines from 2-azabicyclo[2.2.1]hept-5-enes and the conversion of N-Boc-3-pyrrolin-2-ones into 2-triisopropylsilyloxypyrroles, followed by oxidation to yield N-Boc-5-hydroxy-3-pyrrolin-2-ones (Alves et al., 2006; Boukouvalas et al., 2007)(Boukouvalas et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statement is H302 , which means it is harmful if swallowed. The precautionary statements are P264, P270, P301+P312, P330, and P501 . These statements advise washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, calling a POISON CENTER or doctor if you feel unwell, rinsing mouth, and disposing of contents/container in accordance with local regulations .

Eigenschaften

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNJMGKDWQLIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(CC2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol](/img/structure/B1403997.png)

![5,7-Dichloropyrido[3,4-B]pyrazine](/img/structure/B1403999.png)

![Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B1404004.png)

![Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1404007.png)